trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride
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Overview
Description
trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride: is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and two N,N-dimethyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride typically involves several steps:
Catalytic Hydrogenation: The process begins with the catalytic hydrogenation of a precursor compound, such as 4-hydroxybenzoic acid, in the presence of a catalyst like Raney nickel.
Esterification: The resulting product undergoes esterification to form an intermediate ester.
Oxidation: This intermediate is then oxidized to form a ketone.
Condensation: The ketone is condensed with nitromethane to form a nitro compound.
Catalytic Hydrogenation: The nitro compound is further hydrogenated to form an amine.
Hydrolysis and Conversion: Finally, the amine is hydrolyzed and converted to the desired this compound
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce aminomethyl groups into other compounds.
Biology:
- Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine:
- Investigated for its potential therapeutic applications, including as an antifibrinolytic agent to prevent excessive bleeding.
Industry:
Mechanism of Action
The mechanism of action of trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride involves its interaction with specific molecular targets. It is known to competitively inhibit the activation of plasminogen to plasmin by binding to lysine binding sites on plasminogen. This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and stabilizing blood clots .
Comparison with Similar Compounds
- trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid)
- 4-(aminomethyl)benzoic acid
Comparison:
- trans-4-(aminomethyl)-N,N-dimethyl-cyclohexanamine;dihydrochloride is unique due to the presence of N,N-dimethyl groups, which can influence its reactivity and binding properties.
- Tranexamic acid is primarily used as an antifibrinolytic agent, similar to this compound, but lacks the N,N-dimethyl groups.
- 4-(aminomethyl)benzoic acid is another related compound but differs significantly in structure and applications .
Properties
Molecular Formula |
C9H22Cl2N2 |
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Molecular Weight |
229.19 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h8-9H,3-7,10H2,1-2H3;2*1H |
InChI Key |
QLHAMFHHHFVVAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)CN.Cl.Cl |
Origin of Product |
United States |
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